molecular formula C18H16ClN3O3S B11050043 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No. B11050043
M. Wt: 389.9 g/mol
InChI Key: BMKNEEHTNAGZHG-UHFFFAOYSA-N
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Description

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with a unique structure that includes a combination of aromatic rings, heterocycles, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multiple steps, including the formation of the core tricyclic structure and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Chlorination, hydroxylation, and methoxylation reactions are employed to introduce the chloro, hydroxy, and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one: shares similarities with other tricyclic compounds that have aromatic rings and heterocycles.

    Examples: Compounds with similar structures include tricyclic antidepressants and other heterocyclic compounds used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C18H16ClN3O3S/c1-7-4-8(2)20-18-12(7)13-15(26-18)17(24)22-16(21-13)9-5-10(19)14(23)11(6-9)25-3/h4-6,16,21,23H,1-3H3,(H,22,24)

InChI Key

BMKNEEHTNAGZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=CC(=C(C(=C4)Cl)O)OC)C

Origin of Product

United States

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